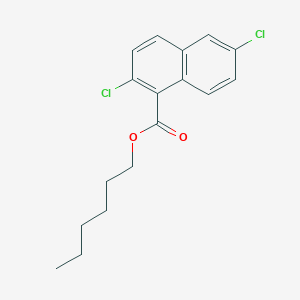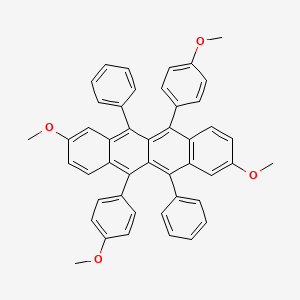
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the tetracene family, which is characterized by a linear arrangement of four benzene rings. The presence of methoxy and phenyl groups further enhances its chemical reactivity and potential utility in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene typically involves multi-step organic reactions. One common method includes the use of 5-methoxy-indole as a starting material, which undergoes a series of reactions involving reagents such as n-Bu4NI and HBF4 in acetonitrile . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of 2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene involves its interaction with specific molecular targets and pathways. The compound can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tetracene: The parent compound with a simpler structure.
Pentacene: Another member of the acene family with five benzene rings.
Anthracene: A related compound with three benzene rings.
Uniqueness
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene is unique due to the presence of methoxy and phenyl groups, which enhance its chemical reactivity and potential applications. Compared to other acenes, this compound offers a balance of stability and reactivity, making it suitable for various research and industrial applications.
Propiedades
Número CAS |
118769-17-8 |
|---|---|
Fórmula molecular |
C46H36O4 |
Peso molecular |
652.8 g/mol |
Nombre IUPAC |
2,8-dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene |
InChI |
InChI=1S/C46H36O4/c1-47-33-19-15-31(16-20-33)41-37-25-23-35(49-3)27-39(37)44(30-13-9-6-10-14-30)46-42(32-17-21-34(48-2)22-18-32)38-26-24-36(50-4)28-40(38)43(45(41)46)29-11-7-5-8-12-29/h5-28H,1-4H3 |
Clave InChI |
YUTIOTAANBGJMB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C3C(=C4C=C(C=CC4=C(C3=C(C5=C2C=CC(=C5)OC)C6=CC=CC=C6)C7=CC=C(C=C7)OC)OC)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
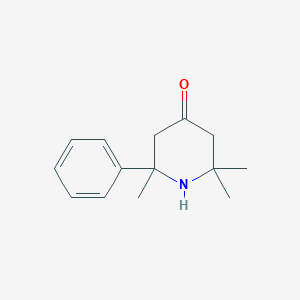
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)

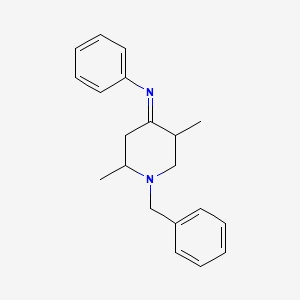
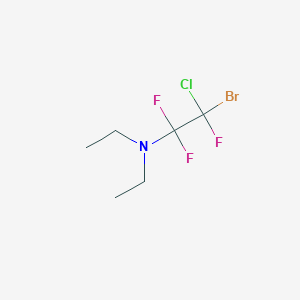
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
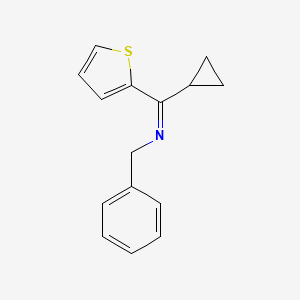
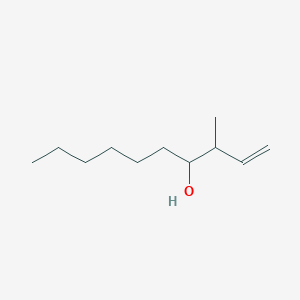
![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)
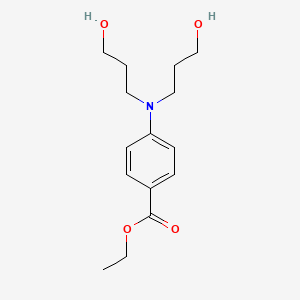
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)

